1-Phenyl-3-(piperazin-1-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is recognized for its potential applications in pharmacology, particularly as a neurokinin antagonist and in the treatment of various neurological disorders. It is classified under the broader category of piperidine and piperazine derivatives, which are known for their diverse biological activities.
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one is classified as:
The synthesis of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one generally involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylacetone in the presence of a suitable catalyst or base to form the desired piperidinone structure.
The molecular formula of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one is . The structure features a piperidine ring substituted with a phenyl group and a piperazine moiety.
The compound can undergo various chemical reactions typical for amides and ketones, including:
Reactions are typically conducted under controlled conditions, using solvents like ethanol or dichloromethane, and may require specific temperature and pressure settings depending on the desired outcome.
The mechanism of action for 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one primarily involves its interaction with neurokinin receptors. As a neurokinin antagonist, it inhibits the action of neurokinins, which are involved in various physiological processes including pain perception and inflammation.
Studies have shown that compounds in this class can modulate neurotransmitter release, impacting conditions such as anxiety and depression by altering neurokinin signaling pathways .
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one (CAS: 1461705-28-1) exemplifies contemporary medicinal chemistry’s strategic integration of privileged heterocyclic scaffolds to address multifactorial diseases. Its molecular architecture combines three pharmacologically significant motifs: a phenyl group for hydrophobic interactions, a piperidin-2-one core conferring conformational rigidity, and a piperazine moiety enabling solubility and hydrogen bonding. This hybrid structure positions it uniquely within drug discovery paradigms targeting protein kinases and G protein-coupled receptors (GPCRs) [1] [2]. Historically, such fused piperidine-piperazine systems gained prominence due to their balanced physiochemical properties—optimal log P (2–4), topological polar surface area (>50 Ų), and hydrogen-bonding capacity—enabling blood-brain barrier penetration for neurological targets while retaining solubility for systemic anticancer activity [3] [7]. The compound’s versatility is evidenced by its dihydrochloride salt formulation, enhancing aqueous solubility for in vivo studies without compromising cell membrane permeability [1].
The compound emerged from target-oriented screening campaigns against pancreatic cancer and neuropathic pain targets. Initial high-throughput screening (HTS) of kinase inhibitor libraries identified 1-phenyl-3-(piperazin-1-yl)piperidin-2-one as a hit against VEGFR-2 (IC₅₀ ~45 nM) and JNK-1, kinases implicated in tumor angiogenesis and metastasis [2]. Parallel HTS for sigma-1 receptor (σ1R) modulators revealed its structural analogs as nanomolar-affinity ligands, with the piperidine variant outperforming piperazine derivatives due to favorable protonation states. Crystallography confirmed that protonation at the piperidine nitrogen stabilizes salt bridges with Glu172 in σ1R’s binding pocket, a feature absent in piperazine analogs like KSK67 [7]. This discovery underscored the scaffold’s dual-targeting capability, accelerating structure-activity relationship (SAR) studies focused on optimizing substitutions at N1-phenyl and C3-piperazine positions.
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one exemplifies rational design of multitarget-directed ligands (MTDLs) for GPCRs. Its piperazine nitrogen engages in hydrogen bonding with Asp112 in histamine H₃ receptors (H₃R), while the phenyl-piperidinone system occupies a hydrophobic subpocket, enabling dual H₃R/σ1R antagonism (Kᵢ = 15–80 nM) [7]. This bifunctionality circumvents pharmacokinetic incompatibilities inherent in combination therapies. Crucially, protonation state analysis via crystallography and NMR revealed that piperidine-based derivatives maintain a monocationic state at physiological pH, enhancing σ1R affinity over dicationic piperazine analogs. Table 1 compares key pharmacological profiles:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7